Developing Azetidine-2-carboxylic acid-resistant crop varieties: Identifying and understanding the mechanisms of Azetidine-2-carboxylic acid resistance in plants could lead to the development of crop varieties resistant to this toxic amino acid, potentially improving agricultural productivity [, , ].
Studying the role of Azetidine-2-carboxylic acid in human diseases: Azetidine-2-carboxylic acid's potential role in the pathogenesis of diseases such as multiple sclerosis requires further investigation [, ]. Understanding its involvement in disease mechanisms could lead to novel therapeutic strategies and preventative measures.
Analyzing the long-term effects of Azetidine-2-carboxylic acid exposure: Long-term studies are needed to determine the potential cumulative effects of Aze exposure on human health, especially considering its presence in commonly consumed foods like sugar beets [].
Azetidine-2-carboxylic acid is classified as a non-proteinogenic amino acid. It has been identified in various plant species, particularly within the Asparagaceae family, such as Convallaria majalis (lily of the valley) and Polygonatum (solomon's seal). Additionally, it is found in members of the Fabaceae family and in small quantities in sugar beets and garden beets . Its classification as a non-proteinogenic amino acid indicates that it is not one of the standard amino acids encoded by the genetic code but can still participate in biochemical processes.
The synthesis of azetidine-2-carboxylic acid can be achieved through several methods, with notable approaches including:
The molecular structure of azetidine-2-carboxylic acid features a four-membered ring with one nitrogen atom and three carbon atoms. The carboxylic acid group is attached to one of the carbon atoms in the ring:
The ring strain associated with the four-membered azetidine structure contributes to its reactivity compared to larger cyclic compounds.
Azetidine-2-carboxylic acid participates in various chemical reactions due to its functional groups:
The mechanism by which azetidine-2-carboxylic acid exerts its effects primarily involves its incorporation into proteins during translation. The compound mimics proline and alanine, allowing it to fit into the active sites of tRNA synthetases responsible for aminoacylation:
Azetidine-2-carboxylic acid possesses several notable physical and chemical properties:
Chemical properties include reactivity typical for carboxylic acids, such as undergoing esterification or amidation reactions.
The scientific applications of azetidine-2-carboxylic acid are diverse:
Azetidine-2-carboxylic acid synthases catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine, converting this universal methyl donor into the strained four-membered heterocycle of azetidine-2-carboxylic acid. This reaction parallels the biosynthesis of homoserine-γ-lactone and 1-aminocyclopropane-1-carboxylic acid but results in a distinct ring geometry due to specific stereoelectronic constraints. Quantum mechanical calculations reveal that the cyclization proceeds via nucleophilic attack of the S-adenosylmethionine γ-amino group on the sulfonium-bound Cγ carbon, leading to ring closure and concomitant release of methylthioadenosine. The reaction trajectory is energetically favored by substrate desolvation within the enzyme's active site, which enhances electrophilicity at the reaction center [1].
Structural analysis confirms that the substrate adopts a constrained kinked conformation within the enzyme binding pocket, positioning the nucleophilic nitrogen 2.9 Å from the electrophilic carbon. This preorganization overcomes the substantial ring strain (approximately 26 kcal/mol in analogous systems) inherent to azetidine formation. The catalytic efficiency is further augmented by the absence of stabilizing counterions for the S-adenosylmethionine carboxylate group, which promotes the intramolecular cyclization over alternative reaction pathways. Mutagenesis studies targeting residues involved in substrate recognition demonstrate complete loss of activity upon disruption of the S-adenosylmethionine binding motif [1].
Table 1: Comparative Cyclization Products from S-Adenosylmethionine
Enzyme Class | Reaction Type | Primary Product | Leaving Group |
---|---|---|---|
Azetidine-2-carboxylic acid synthase | 4-exo-tet cyclization | Azetidine-2-carboxylic acid | Methylthioadenosine |
Homoserine lactone synthase | 5-exo-tet cyclization | Homoserine-γ-lactone | Methylthioadenosine |
1-Aminocyclopropane-1-carboxylic acid synthase | 3-exo-tet cyclization | 1-Aminocyclopropane-1-carboxylic acid | Methylthioadenosine |
High-resolution crystal structures (1.95–3.0 Å) of azetidine-2-carboxylic acid synthases reveal distinct quaternary architectures despite shared catalytic mechanisms. AzeJ from Pseudomonas aeruginosa forms a homodimer with extensive subunit interactions, while VioH from Cystobacter violaceus functions as a monomer. Both enzymes adopt the classic Rossmann fold characteristic of class I methyltransferases, featuring a central seven-stranded β-sheet (β3↑, β2↑, β1↑, β4↑, β5↑, β10↓, β9↑) surrounded by α-helices (α4-6, α8-9, α11). Structural alignment shows remarkable conservation of this core fold despite low sequence identity (28%), with a backbone root mean square deviation of 1.8 Å over 72% of Cα atoms [1].
The ternary complex of AzeJ with methylthioadenosine and azetidine-2-carboxylic acid (PDB ID: 8RYE, 8RYF) reveals precise product coordination. The azetidine nitrogen interacts with Tyr175 hydroxyl and Phe134 carbonyl oxygen, while the carboxylate group forms hydrogen bonds with Tyr176, Asn139, and Ser203. Comparative analysis with S-adenosyl-L-homocysteine-bound structures (PDB ID: 8RYD for AzeJ; 8RYG for VioH) demonstrates minimal rearrangement (0.3 Å RMSD) upon substrate conversion, indicating static active site architecture during catalysis. A key structural divergence occurs in the N-terminal region, where conformational changes upon ligand binding create a closed state shielding the active site from solvent [1].
Table 2: Structural Comparison of Azetidine-2-Carboxylic Acid Synthases
Parameter | AzeJ | VioH |
---|---|---|
Quaternary Structure | Homodimer | Monomer |
Resolution (Å) | 1.95 (SAM complex) | 2.0 (SAH complex) |
PDB Identifiers | 8RYD (SAH), 8RYE (MTA/AZE), 8RYF (MTA/AZE) | 8RYG (SAH) |
Active Site Volume | ~520 ų | ~480 ų |
N-terminal Dynamics | Conformational closure upon ligand binding | Limited conformational change |
The catalytic efficiency of azetidine-2-carboxylic acid synthases critically depends on two specialized electronic phenomena: desolvation effects and cation-π interactions. Molecular dynamics simulations demonstrate that substrate binding displaces approximately 15–20 water molecules from the active site, creating a low-dielectric microenvironment that enhances sulfonium electrophilicity by 30-40% compared to aqueous solution. This desolvation barrier reduction lowers the activation energy for the rate-determining nucleophilic attack step, accelerating cyclization by nearly two orders of magnitude [1].
During the catalytic cycle, the sulfonium positive charge migrates to the nascent C-N bond of the azetidine ring, generating a protonated amine. This transient cationic species is stabilized through multiphasic cation-π interactions with Phe134, as evidenced by the 1.5 Å displacement of the azetidine nitrogen toward the aromatic ring observed in crystallographic snapshots. Quantum mechanical calculations quantify this interaction energy at 8-10 kcal/mol, sufficient to overcome the inherent ring strain penalty. Mutational disruption of this interaction (F134A mutant) completely abolishes activity, confirming its mechanistic indispensability. Additionally, the protonated amine forms hydrogen bonds with Tyr175 (2.6 Å) and the Phe134 carbonyl oxygen (3.0 Å), further stabilizing the transition state [1].
Genomic mining reveals azetidine-2-carboxylic acid biosynthesis clusters in phylogenetically diverse bacterial lineages, indicating horizontal gene transfer events. Azetidine-2-carboxylic acid synthase homologs occur predominantly in Actinobacteria (notably Streptomyces species), Proteobacteria (including Pseudomonas and Cystobacter), and Cyanobacteria, with sporadic occurrences in Bacteroidetes and Firmicutes. This distribution correlates with ecological niches where azetidine-2-carboxylic acid serves as a chemical defense or metabolic precursor. Streptomycetes utilize azetidine-2-carboxylic acid as a precursor for complex natural products like clipibicyclene and bonnevillamides, integrating it into non-ribosomal peptide scaffolds [1].
The evolutionary trajectory of azetidine-2-carboxylic acid synthases demonstrates divergent specialization from ancestral methyltransferases. Sequence-structure analysis identifies a conserved GxxxG motif replacing the canonical GxGxG methyltransferase motif for adenine coordination. Phylogenetic reconstruction reveals three distinct clades: (1) Plant-associated synthases co-occurring with siderophore biosynthesis genes; (2) Antibiotic-producing synthases in actinobacterial biosynthetic gene clusters; and (3) Standalone enzymes in proteobacteria with unknown metabolic context. This diversification enables combinatorial biosynthesis applications, exemplified by engineered Streptomyces cattleya strains producing novel azabicyclene analogs through heterologous azetidine-2-carboxylic acid synthase expression [1] [3].
Table 3: Phylogenetic Distribution and Functional Associations of Azetidine-2-Carboxylic Acid Synthases
Bacterial Phylum | Representative Genera | Associated Natural Products | Ecological Context |
---|---|---|---|
Actinobacteria | Streptomyces, Mycobacterium | Clipibicyclene, bonnevillamides, azabicyclenes | Soil microbiota; antibiotic production |
Proteobacteria | Pseudomonas, Cystobacter | Azetidomonamides, vioprolides | Plant rhizosphere; pathogenesis |
Cyanobacteria | Anabaena, Nostoc | Not characterized | Aquatic environments; symbiotic associations |
Bacteroidetes | Flavobacterium | None identified | Diverse habitats |
The discovery of azetidine-2-carboxylic acid hydrolase (AzhA) across kingdoms further illuminates co-evolutionary dynamics. This detoxification enzyme, belonging to the haloacid dehalogenase-like hydrolase superfamily, shows 44-54% sequence identity between fungal (Aspergillus nidulans) and bacterial (Pseudomonas sp. A2C) variants. Its broad phylogenetic occurrence—spanning Ascomycota, Basidiomycota, Archaea, and pathogenic bacteria—suggests convergent evolution in response to plant azetidine-2-carboxylic acid production. This hydrolase enables nitrogen assimilation from azetidine-2-carboxylic acid in microbes inhabiting toxic plant environments, completing the ecological cycle of this specialized metabolite [2] [4] [6].
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